molecular formula C6H6N4O4S2 B14265290 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- CAS No. 138080-08-7

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-

Cat. No.: B14265290
CAS No.: 138080-08-7
M. Wt: 262.3 g/mol
InChI Key: YOOBOVZIYKUSJP-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the sulfonamide group and the pyrrolidinyl moiety enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The sulfonamide group can be introduced by reacting the thiadiazole derivative with sulfonyl chloride under basic conditions . The pyrrolidinyl moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and liposolubility .

Properties

CAS No.

138080-08-7

Molecular Formula

C6H6N4O4S2

Molecular Weight

262.3 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C6H6N4O4S2/c7-16(13,14)6-9-8-5(15-6)10-3(11)1-2-4(10)12/h1-2H2,(H2,7,13,14)

InChI Key

YOOBOVZIYKUSJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

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